![molecular formula C6H8N2O2S2 B1289733 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid CAS No. 869943-40-8](/img/structure/B1289733.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid (MTPA) is a sulfur-containing organic acid, which is widely used as an intermediate in medicinal chemistry and as a building block for a variety of pharmaceuticals, agrochemicals, and other compounds. It is a highly versatile molecule that can be used in many different synthetic pathways, and it has been studied extensively for its potential applications in the fields of medicine, agriculture, and chemistry.
Scientific Research Applications
Medicine: Antimicrobial Activity
This compound has been studied for its potential in combating various bacterial strains. Preliminary screenings have shown moderate antibacterial action against common pathogens such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae . Its efficacy is measured in terms of minimum inhibitory concentration (MIC), providing a quantitative assessment of its antimicrobial potency.
Pharmacology: Anticancer Research
Thiadiazole derivatives have shown promise in anticancer research. They exhibit anticancer effects in cell lines such as Panc-1, with inhibitory concentrations (IC50) comparable to known anticancer drugs like sorafenib . This suggests potential applications in the design of new pharmacological treatments for cancer.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
1,3,4-thiadiazole derivatives have been reported to disrupt processes related to dna replication, inhibiting the replication of both bacterial and cancer cells . This suggests that the compound might interfere with key biochemical pathways involved in cell replication and growth.
Result of Action
Based on the reported activities of similar 1,3,4-thiadiazole derivatives, the compound might induce changes in cell function or viability, potentially leading to the inhibition of cell replication and growth .
Action Environment
The compound’s stability might be affected by factors such as light, temperature, and atmospheric conditions .
properties
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-4-7-8-6(12-4)11-3-2-5(9)10/h2-3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEBUBGIZUJFKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599130 |
Source
|
Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869943-40-8 |
Source
|
Record name | 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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